molecular formula C15H18N2O2S B226351 4-tert-butyl-N-(4-pyridinyl)benzenesulfonamide

4-tert-butyl-N-(4-pyridinyl)benzenesulfonamide

Cat. No. B226351
M. Wt: 290.4 g/mol
InChI Key: NZXKTXDMPJDXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(4-pyridinyl)benzenesulfonamide, commonly known as TBNPSB, is a chemical compound used in scientific research for its unique properties. TBNPSB is a sulfonamide-based inhibitor that is widely used in various biological studies. This compound has gained popularity due to its ability to selectively inhibit carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells.

Mechanism of Action

TBNPSB selectively inhibits the activity of 4-tert-butyl-N-(4-pyridinyl)benzenesulfonamide, which is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. 4-tert-butyl-N-(4-pyridinyl)benzenesulfonamide is overexpressed in many cancer cells, where it plays a critical role in maintaining the intracellular pH and promoting tumor growth. TBNPSB binds to the active site of 4-tert-butyl-N-(4-pyridinyl)benzenesulfonamide, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to a decrease in intracellular pH and a reduction in tumor growth.
Biochemical and Physiological Effects:
TBNPSB has been shown to have several biochemical and physiological effects. The compound selectively inhibits 4-tert-butyl-N-(4-pyridinyl)benzenesulfonamide, leading to a decrease in intracellular pH in cancer cells. This decrease in pH can lead to cell death and a reduction in tumor growth. Additionally, TBNPSB has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

TBNPSB has several advantages for lab experiments. The compound is highly selective for 4-tert-butyl-N-(4-pyridinyl)benzenesulfonamide, allowing for the investigation of the enzyme's role in cancer growth. Additionally, TBNPSB is stable and has a long shelf life, making it ideal for use in long-term experiments. However, TBNPSB has some limitations, including its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the use of TBNPSB in scientific research. One potential application is in cancer therapy, where TBNPSB could be used as a targeted therapy for tumors that overexpress 4-tert-butyl-N-(4-pyridinyl)benzenesulfonamide. Additionally, TBNPSB could be used in combination with other cancer therapies to increase their effectiveness. Another potential application is in the treatment of inflammatory diseases, where TBNPSB's anti-inflammatory effects could be useful. Finally, TBNPSB could be used as a tool for investigating the role of 4-tert-butyl-N-(4-pyridinyl)benzenesulfonamide in other biological processes.

Synthesis Methods

The synthesis of TBNPSB involves the reaction of 4-pyridinecarboxaldehyde with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces TBNPSB as a white solid with a purity of over 95%. The yield of the reaction is dependent on the reaction conditions, with a yield of up to 70% reported in the literature.

Scientific Research Applications

TBNPSB has been used in various scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. The compound has been shown to selectively inhibit 4-tert-butyl-N-(4-pyridinyl)benzenesulfonamide, which is highly expressed in hypoxic cancer cells. This selective inhibition has made TBNPSB a promising candidate for cancer therapy. Additionally, TBNPSB has been used in enzyme inhibition studies to investigate the mechanism of action of sulfonamide-based inhibitors.

properties

Product Name

4-tert-butyl-N-(4-pyridinyl)benzenesulfonamide

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-tert-butyl-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-15(2,3)12-4-6-14(7-5-12)20(18,19)17-13-8-10-16-11-9-13/h4-11H,1-3H3,(H,16,17)

InChI Key

NZXKTXDMPJDXQJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2

Origin of Product

United States

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